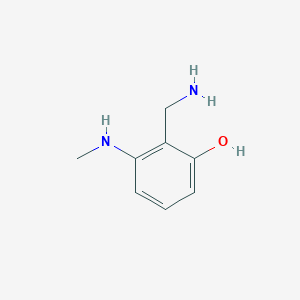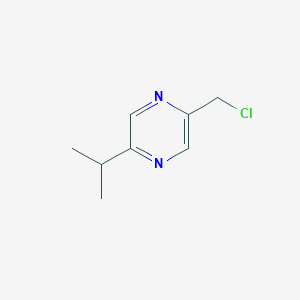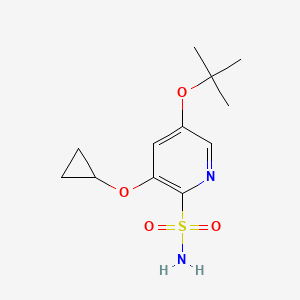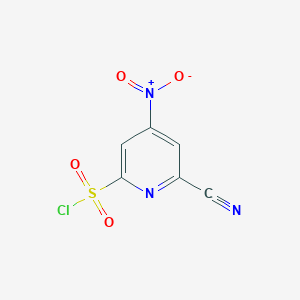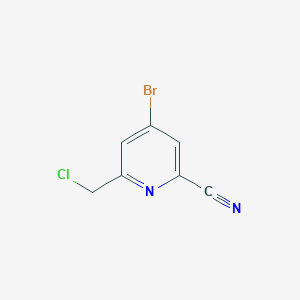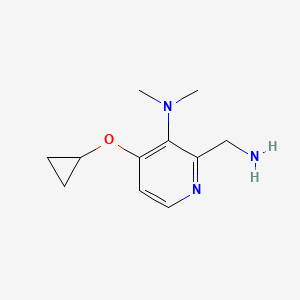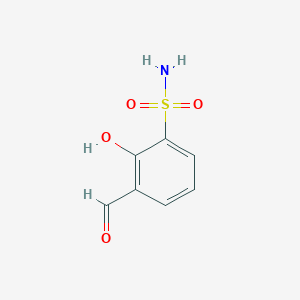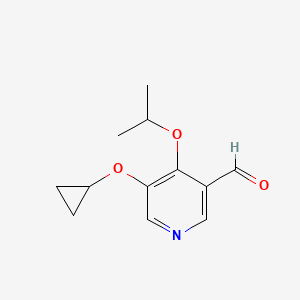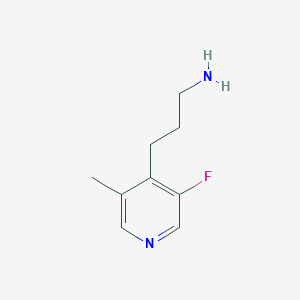![molecular formula C14H18O4 B14843683 Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate](/img/structure/B14843683.png)
Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate is a chemical compound that belongs to the class of oxetanes, which are four-membered cyclic ethers This compound is characterized by the presence of an oxetane ring substituted with a 4-methoxyphenyl group and an ethyl acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate typically involves the cyclization of suitable precursors. One common method involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to obtain 3-(bromomethyl)oxetan-3-yl) methanol. This intermediate is then treated with 4-methoxyphenol to yield the desired product .
Industrial Production Methods
Industrial production of oxetane derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous sodium hydroxide (NaOH) is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Substitution: Nucleophiles such as phenols and thiols can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted oxetane derivatives .
科学的研究の応用
Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Oxetane derivatives are explored for their potential as pharmaceutical agents due to their stability and bioactivity.
Industry: The compound is used in the development of new materials with specific properties, such as improved solubility and stability
作用機序
The mechanism of action of Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate involves its interaction with molecular targets through its oxetane ring. The strained four-membered ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological molecules, influencing metabolic pathways and enzyme activities .
類似化合物との比較
Similar Compounds
- **3-(4-Methoxyphenyl)oxetan-3-yl)methanol
- **Ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate
- **3-Methyl-3-oxetanemethanol
Uniqueness
Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 4-methoxyphenyl group enhances its stability and bioactivity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C14H18O4 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
ethyl 2-[3-(4-methoxyphenyl)oxetan-3-yl]acetate |
InChI |
InChI=1S/C14H18O4/c1-3-18-13(15)8-14(9-17-10-14)11-4-6-12(16-2)7-5-11/h4-7H,3,8-10H2,1-2H3 |
InChIキー |
UGXAIHKZVNHRIE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1(COC1)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


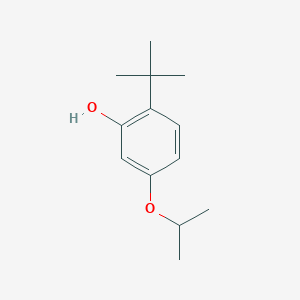
![1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B14843606.png)
